4-Tert-butyl-2-chloroquinazoline

Beschreibung

Significance of Quinazoline (B50416) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. mdpi.com This is due to its widespread occurrence in over 200 naturally occurring alkaloids and its ability to serve as the core of numerous synthetic compounds with a broad spectrum of biological activities. arabjchem.org Quinazoline derivatives have been extensively explored for their therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.commdpi.comrroij.com The versatility of the quinazoline framework allows for the introduction of various functional groups, enabling chemists to fine-tune the molecule's properties for specific applications. mdpi.com

The synthesis of quinazoline derivatives has been a subject of intense research, with a focus on developing efficient and environmentally friendly methods. arabjchem.org These efforts have led to a diverse array of synthetic protocols, providing access to a wide range of substituted quinazolines. arabjchem.orgrroij.com

Overview of 4-Tert-butyl-2-chloroquinazoline as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful synthetic intermediate. The presence of the chlorine atom at the 2-position makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, alkoxides, and thiols. This modularity is highly valuable in the construction of libraries of compounds for drug discovery and other applications.

A common synthetic route to this compound involves the chlorination of the corresponding 4-tert-butylquinazolin-2-ol precursor using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). vulcanchem.com

Research Landscape and Academic Relevance of Chlorinated Quinazolines

Chlorinated quinazolines, as a class of compounds, are of significant interest to the academic and industrial research communities. The chlorine atom not only acts as a reactive handle for further chemical transformations but can also contribute directly to the biological activity of the molecule. nih.gov More than 250 FDA-approved drugs contain chlorine, highlighting the importance of this halogen in pharmaceutical development. nih.gov

Research into chlorinated quinazolines has led to the development of potent inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.gov The ability to systematically modify the structure of chlorinated quinazolines allows for detailed structure-activity relationship (SAR) studies, providing valuable insights into the molecular interactions that govern their biological effects. nih.gov

Scope and Objectives for In-depth Investigation of this compound

This article aims to provide a focused and comprehensive overview of this compound. The primary objectives are to:

Detail its fundamental chemical and physical properties.

Explore its synthesis and reactivity.

Highlight its applications as a key intermediate in the synthesis of more complex molecules.

By focusing solely on this specific compound, this article will serve as a detailed resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.70 g/mol |

| CAS Number | 403612-89-5 |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

| Solubility | Not specified in available results |

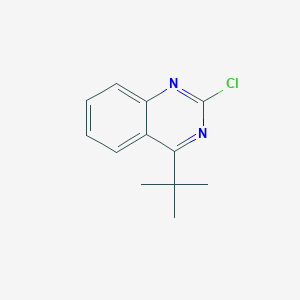

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13ClN2 |

|---|---|

Molekulargewicht |

220.70 g/mol |

IUPAC-Name |

4-tert-butyl-2-chloroquinazoline |

InChI |

InChI=1S/C12H13ClN2/c1-12(2,3)10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3 |

InChI-Schlüssel |

XWKHGKWPFLZCIK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NC(=NC2=CC=CC=C21)Cl |

Herkunft des Produkts |

United States |

Reactivity and Derivatization Chemistry of 4 Tert Butyl 2 Chloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying the 4-tert-butyl-2-chloroquinazoline scaffold. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the electron-deficient quinazoline (B50416) ring, leading to the displacement of the chlorine atom at the C-2 position. The presence of the nitrogen atoms in the quinazoline ring system facilitates this process by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

Amination Reactions at the C-4 Position of this compound

The introduction of amino groups at the C-4 position of the quinazoline ring system is a well-established synthetic strategy. nih.gov While specific studies on the amination of this compound at the C-4 position are not extensively detailed in the provided search results, the general reactivity of 2,4-dichloroquinazolines provides a strong precedent. Scientific literature extensively documents the regioselective nucleophilic aromatic substitution (SNAr) at the C-4 position of 2,4-dichloroquinazoline (B46505) precursors by various amine nucleophiles. nih.gov This regioselectivity is a consistent outcome across different reaction methodologies and conditions, leading to the formation of 2-chloro-4-aminoquinazoline derivatives. nih.gov

Substitution with Oxygen and Sulfur Nucleophiles

The chlorine atom at the C-2 position of this compound can also be displaced by oxygen and sulfur-based nucleophiles. For instance, reactions with alkoxides or phenoxides can introduce alkoxy or aryloxy groups, while thiols or thiolates can be used to install alkylthio or arylthio moieties. These transformations further expand the diversity of compounds that can be synthesized from this starting material.

Mechanistic Aspects of SNAr Pathways

The mechanism of SNAr reactions on quinazoline derivatives generally proceeds through a two-step addition-elimination pathway. pressbooks.pub The initial step involves the attack of the nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the electron-withdrawing nature of the quinazoline ring system. pressbooks.pub The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. pressbooks.pub The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the quinazoline ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize halogenated quinazolines. mdpi.commdpi.commdpi-res.com These reactions typically involve a palladium catalyst and are instrumental in creating complex molecular structures. mdpi.commdpi-res.com

Suzuki-Miyaura Coupling for Aryl-Aryl and Alkyl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.org In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or alkyl groups at the C-2 position. The general mechanism involves three key steps: oxidative addition of the chloroquinazoline to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloroquinazolines

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Aryl Carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene (B28343) | Biaryl | 95 |

| Aryl Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Biaryl | 98 |

| Heterocyclic O-Sulfamate | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | Heterocyclic Biaryl | 88 |

This table presents generalized examples of Suzuki-Miyaura couplings on related substrates to illustrate typical reaction conditions and outcomes. Specific data for this compound was not available in the provided search results. nih.gov

Sonogashira Coupling for Alkynylation at C-4

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl groups onto the quinazoline scaffold. mdpi.com The catalytic cycle of the Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds through the oxidative addition of the chloroquinazoline to the palladium(0) species, followed by the formation of a copper(I) acetylide, transmetalation to the palladium center, and subsequent reductive elimination to afford the alkynylated quinazoline. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions with Chloroquinazolines

| Electrophile | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| 2-Substituted 4-chloroquinazoline (B184009) | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | 4-Alkynylquinazoline | High |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | No Reaction | 0 |

This table showcases examples of Sonogashira couplings on related quinazoline systems, highlighting the variability in reactivity based on the substrate and reaction conditions. mdpi.comresearchgate.net

Kumada and Negishi Cross-Couplings with Organometallic Reagents

The Kumada and Negishi cross-coupling reactions are powerful C-C bond-forming methods that utilize organomagnesium (Grignard) and organozinc reagents, respectively. wikipedia.orgwikipedia.org These reactions, typically catalyzed by nickel or palladium complexes, allow for the coupling of organic halides with a variety of organometallic partners. wikipedia.orgorganic-chemistry.org

The Kumada coupling, one of the earliest examples of catalytic cross-coupling, is particularly advantageous due to the direct use of readily available Grignard reagents. wikipedia.orgorganic-chemistry.org This avoids the need for additional steps to prepare other organometallic compounds. organic-chemistry.org Nickel and palladium catalysts are both effective, with the choice often depending on the specific substrates. wikipedia.org For instance, nickel catalysis has proven effective for the coupling of tertiary alkyl Grignard reagents with aryl bromides. rhhz.netnih.gov While direct examples with this compound are not extensively documented, related transformations on the quinazoline core provide valuable insights. A notable example is the copper(I) iodide-catalyzed cross-coupling of 2,4-dichloroquinazoline with tert-butylmagnesium chloride, which selectively yields the this compound. mdpi.com This highlights the feasibility of employing Grignard reagents for substitution on the quinazoline ring.

The Negishi coupling expands the scope of these transformations by using organozinc reagents, which often exhibit greater functional group tolerance and can be used to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their high yields and broad substrate compatibility. wikipedia.org The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 1: Examples of Kumada and Negishi Coupling Conditions This table presents generalized conditions and examples from related literature to illustrate the potential application to this compound.

| Reaction | Catalyst | Organometallic Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Kumada Coupling | NiCl₂(dppp) or Pd(PPh₃)₄ | Aryl-MgBr or Alkyl-MgBr | THF or Diethyl Ether | Room temperature to reflux | wikipedia.org |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂ | Aryl-ZnCl or Alkyl-ZnCl | THF | Room temperature to reflux | wikipedia.org |

| Related Quinazoline Coupling | CuI | tert-butylmagnesium chloride | THF | Room temperature | mdpi.com |

Heck Reactions and Their Applications in Quinazoline Functionalization

The Heck reaction, a cornerstone of palladium-catalyzed C-C bond formation, involves the coupling of an unsaturated halide with an alkene to produce a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, typically proceeds in the presence of a palladium catalyst and a base. wikipedia.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product. libretexts.org A base is required to regenerate the active Pd(0) catalyst. libretexts.org The reaction exhibits a high degree of stereoselectivity, generally favoring the formation of the trans isomer due to steric considerations during the coupling process. organic-chemistry.org

A wide range of palladium sources can be used, including palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in conjunction with phosphine (B1218219) ligands. wikipedia.org The reaction conditions, such as the choice of base, solvent, and temperature, can be tuned to optimize the yield and selectivity for specific substrates. nih.gov While the Heck reaction is broadly applicable, its use for the functionalization of this compound specifically would involve the coupling of the C-2 position with various alkenes to introduce vinyl groups, thereby expanding the structural diversity of the quinazoline derivatives.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in synthetic organic chemistry, largely due to its broad substrate scope and tolerance for a wide variety of functional groups. wikipedia.org

The development of sophisticated catalyst systems, particularly those employing sterically hindered phosphine ligands, has been crucial to the success of the Buchwald-Hartwig amination. wikipedia.org These ligands facilitate the key steps of the catalytic cycle, which include oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org For the derivatization of this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the C-2 position.

Typical conditions for a Buchwald-Hartwig amination involve a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand like tBu₃P·HBF₄ or XantPhos, and a base, commonly a strong, non-nucleophilic one like sodium tert-butoxide. tcichemicals.comchemrxiv.org The reaction is typically carried out in an inert solvent such as toluene or dioxane. tcichemicals.comchemrxiv.org

Table 2: Representative Catalysts and Conditions for Buchwald-Hartwig Amination This table provides examples of catalyst systems and conditions that could be adapted for the amination of this compound.

| Palladium Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | tcichemicals.com |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | commonorganicchemistry.com |

| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | THF | commonorganicchemistry.com |

Regioselectivity and Stereoselectivity in the Derivatization of this compound

In the context of derivatizing this compound, the concept of regioselectivity is straightforward. With the C-4 position occupied by a stable tert-butyl group, the only available site for palladium-catalyzed cross-coupling reactions is the chloro-substituted C-2 position. This inherent structural feature directs the incoming functional group exclusively to this position.

This contrasts with di- or poly-halogenated quinazolines, where regioselectivity is a critical consideration. For instance, in 2,4-dichloroquinazolines, cross-coupling reactions typically occur selectively at the more electrophilic C-4 position. nih.gov To achieve substitution at the C-2 position in such systems, a blocking strategy is often employed, where the C-4 position is temporarily occupied by another group to direct the reaction to C-2. nih.gov

Stereoselectivity is primarily relevant in reactions like the Heck coupling, where a new stereocenter can be formed. As previously mentioned, the Heck reaction generally favors the formation of the trans-alkene product due to steric hindrance in the transition state. organic-chemistry.org For other cross-coupling reactions where a new chiral center is not created, stereoselectivity is not a factor.

Exploration of Other Reactive Sites on the this compound Scaffold

Beyond the highly reactive C-2 chloro position, the this compound scaffold presents other potential sites for functionalization, primarily through C-H activation. The quinazoline ring system itself, being an electron-deficient heterocycle, can undergo directed C-H functionalization. The nitrogen atoms within the quinazoline nucleus can act as directing groups, facilitating the activation of adjacent C-H bonds by transition metal catalysts.

While specific studies on the C-H activation of this compound are not widely reported, the broader field of quinazoline and related heterocycle chemistry suggests that positions on the benzo- portion of the molecule could be targeted. Transition-metal-catalyzed C-H activation/functionalization is an emerging field that could provide novel pathways to further derivatize the quinazoline core, allowing for the introduction of substituents at positions that are not accessible through classical cross-coupling reactions.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

The one-dimensional ¹H and ¹³C NMR spectra of 4-tert-butyl-2-chloroquinazoline are fundamental for confirming its primary structure.

The ¹H NMR spectrum provides a count of the different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring system and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and splitting patterns of the aromatic protons are diagnostic, revealing their positions on the benzene (B151609) portion of the quinazoline core and their coupling relationships.

The ¹³C NMR spectrum complements the proton data by providing a count of the number of non-equivalent carbon atoms. In this compound, this would include separate signals for the carbons of the quinazoline ring and the tert-butyl group. The chemical shift of the carbon atom attached to the chlorine (C2) and the carbon bearing the tert-butyl group (C4) are of particular importance for confirming the substitution pattern.

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. For this compound, this would link the aromatic proton signals to their corresponding carbon signals in the quinazoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be calculated as 220.0818 g/mol for the most common isotopes (¹²C₁₂¹H₁₃³⁵Cl¹⁴N₂). The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. For this compound, a prominent fragmentation pathway would involve the loss of a methyl group (•CH₃) from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. Another characteristic fragmentation would be the loss of the entire tert-butyl group (•C(CH₃)₃), leading to a peak at [M-57]⁺. docbrown.infouni-saarland.de The fragmentation of tert-butyl substituted compounds is a well-documented process in mass spectrometry. doaj.orgresearchgate.net Further fragmentation of the quinazoline ring would also occur, providing additional structural clues. The analysis of complex mixtures containing related compounds often relies on combined techniques like LC/MS and GC/MS to separate and identify individual components based on their unique mass spectral fingerprints. lcms.cz

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR and MS provide information about the molecule in the gas or solution phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map from which the atomic positions can be determined with high precision.

Confirmation of Molecular Geometry and Conformation

An X-ray crystal structure of this compound would provide unequivocal confirmation of its molecular geometry. It would show the planar quinazoline ring system and the tetrahedral geometry of the tert-butyl group. The analysis would also reveal the conformation of the molecule in the crystal lattice, including the relative orientation of the tert-butyl group with respect to the quinazoline ring. In similar structures, crystal packing can be influenced by weak intermolecular interactions. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data allows for the precise measurement of all bond lengths, bond angles, and dihedral angles within the molecule. For this compound, this would include the C-N and C-C bond lengths within the quinazoline ring, the C-Cl bond length, and the C-C bond lengths within the tert-butyl group. These experimental values can be compared with theoretical values and data from related structures to understand the electronic and steric effects within the molecule. For instance, the bond angles around the substituted carbons (C2 and C4) would provide insight into any steric strain introduced by the chloro and tert-butyl substituents. The planarity of the quinazoline ring can be assessed by examining the relevant dihedral angles. The analysis of bond distances and angles in related heterocyclic and substituted aromatic compounds provides a basis for comparison. researchgate.netresearchgate.net

Investigation of Intermolecular Interactions and Crystal Packing

However, based on the known chemical structure of this compound, a hypothetical analysis of the potential intermolecular forces that would govern its crystal packing can be proposed. The molecule possesses several key functional groups that would be expected to play a role in its solid-state assembly.

Furthermore, the presence of nitrogen atoms within the quinazoline ring introduces the possibility of C–H···N hydrogen bonds . Hydrogen atoms on the phenyl part of the quinazoline ring or on the tert-butyl group could potentially form weak hydrogen bonds with the nitrogen atoms of neighboring molecules. These directional interactions, while weaker than conventional hydrogen bonds, can play a crucial role in determining the final crystal structure.

The chlorine atom attached to the quinazoline ring introduces the possibility of halogen bonding . This is a non-covalent interaction where the electrophilic region of a halogen atom interacts with a nucleophilic site on an adjacent molecule, such as one of the nitrogen atoms. The presence and strength of any halogen bonding would be a critical factor in the molecular assembly.

Computational and Theoretical Investigations of 4 Tert Butyl 2 Chloroquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-tert-butyl-2-chloroquinazoline, DFT calculations offer a detailed understanding of its fundamental properties.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For quinazoline (B50416) derivatives, DFT methods are employed to achieve this. The process involves minimizing the energy of the molecule by adjusting the positions of its atoms. This optimization is critical as the geometric parameters, such as bond lengths and angles, are foundational for all other calculated properties.

Conformational analysis of the tert-butyl group is particularly important. Due to the rotational freedom around the single bond connecting it to the quinazoline ring, multiple conformers may exist. DFT calculations can identify the lowest energy conformer, which is the most likely to be observed experimentally. For similar molecules, it has been noted that the coplanarity between substituents and the ring is necessary for resonance and electron delocalization. ajchem-a.com

Below is a hypothetical data table of optimized geometric parameters for this compound, which would be derived from DFT calculations.

| Parameter | Value (Å or °) |

| C-Cl Bond Length | Value |

| C-N Bond Lengths (Ring) | Value 1, Value 2 |

| C-C Bond Lengths (Ring) | Value 1, Value 2, etc. |

| C-C Bond Length (tert-butyl) | Value |

| Dihedral Angle (Ring-tert-butyl) | Value |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.compearson.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive. numberanalytics.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It illustrates the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atoms and the chlorine atom, indicating their role in potential intermolecular interactions. researchgate.net

A hypothetical table of electronic properties is presented below.

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the pathways of chemical reactions involving this compound. smu.edursc.org By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. This includes locating and characterizing transition states, which are the high-energy structures that must be overcome for a reaction to proceed. smu.edu

Understanding the transition state provides insight into the reaction's activation energy and, consequently, its rate. For instance, in reactions where the chloro group is substituted, DFT can model the approach of a nucleophile and the departure of the chloride ion, revealing the concerted or stepwise nature of the mechanism. These computational studies are essential for predicting reaction outcomes and designing more efficient synthetic routes. smu.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. wikipedia.orgresearchgate.net These models are built by establishing a correlation between a set of molecular descriptors and the observed activity or property. researchgate.net

The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its properties. meilerlab.org For a series of related compounds like quinazoline derivatives, QSAR can be used to predict their activity for a specific biological target. nih.gov The process involves:

Data Set Preparation : Compiling a set of molecules with known activities or properties.

Descriptor Calculation : Generating a wide range of numerical descriptors that quantify various aspects of the molecular structure (e.g., electronic, steric, topological).

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation linking the descriptors to the activity/property. mdpi.com

Model Validation : Testing the predictive power of the model using an independent set of compounds. researchgate.net

QSAR/QSPR models are valuable tools in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. idc-online.com This is highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) has become a standard application of DFT. mdpi.comnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be determined. idc-online.com Comparing these predicted shifts with experimental data can provide strong evidence for the correct structural assignment. idc-online.comnih.gov Machine learning techniques are also being increasingly used to refine these predictions. mdpi.comnih.gov

A hypothetical table of predicted spectroscopic data is shown below.

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (tert-butyl) | Value |

| ¹³C (C-Cl) | Value |

| C-Cl Stretch | Value |

| Quinazoline Ring Vibrations | Value 1, Value 2, etc. |

Advanced Research Applications and Methodological Development Utilizing 4 Tert Butyl 2 Chloroquinazoline

Development of Quinazoline-Based Chemical Probes and Ligands for Biological Systems (Focus on design principles, not specific biological activity)

The quinazoline (B50416) core is a recognized privileged scaffold in medicinal chemistry, and its derivatives are frequently employed in the design of chemical probes and ligands for biological targets. mdpi.comnih.gov The design of such molecules based on 4-tert-butyl-2-chloroquinazoline is guided by several key principles that leverage its inherent structural and chemical features.

The primary design consideration is the reactive nature of the C2-chloro substituent. This position serves as a key handle for introducing a variety of functional groups through nucleophilic substitution reactions. For the development of affinity-based probes, a linker arm terminating in a reporter group (e.g., a biotin (B1667282) tag or a fluorescent dye) can be readily attached at this position. The choice of the linker is critical and is governed by the need to maintain an appropriate distance between the quinazoline core, which provides the binding affinity for the target protein, and the reporter group, without sterically hindering the interaction.

The tert-butyl group at the C4 position plays a crucial role in modulating the physicochemical properties of the resulting probe. Its steric bulk can influence the conformation of the molecule and provide a degree of selectivity by sterically occluding binding to off-target proteins. Furthermore, the lipophilicity imparted by the tert-butyl group can enhance cell membrane permeability, a critical factor for probes designed to function within living cells.

Table 1: Design Principles for this compound-Based Chemical Probes

| Design Principle | Rationale |

|---|---|

| C2-Chloro as a Reactive Handle | Allows for the straightforward introduction of linkers and reporter groups (e.g., biotin, fluorophores) via nucleophilic substitution. |

| C4-Tert-butyl for Steric Influence | Modulates binding selectivity by creating steric hindrance and can enhance lipophilicity for improved cell permeability. |

| Quinazoline Core for Scaffolding | Provides a rigid framework for the presentation of pharmacophoric features and can participate in hydrogen bonding interactions. |

| Modular Assembly | Enables the systematic variation of the linker and reporter group to optimize probe performance for specific biological applications. |

Application as Building Blocks for Complex Organic Molecules

The utility of this compound as a versatile building block in organic synthesis stems from the differential reactivity of its substituted positions. sigmaaldrich.comcsmres.co.ukbeilstein-journals.org The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution, making it an excellent electrophilic partner in cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are particularly powerful methods for the functionalization of the 2-position of the quinazoline ring. nih.govyoutube.com For instance, the reaction of this compound with various boronic acids (Suzuki coupling) or organostannanes (Stille coupling) can be employed to construct C-C bonds, leading to the synthesis of 2-aryl or 2-alkyl quinazoline derivatives. Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of 2-aminoquinazoline (B112073) derivatives. nih.gov

The synthesis of a complex radiolabeled pyridazinone for PET imaging, which features a 4-chloro-2-tert-butyl-substituted core, serves as a practical example of how such a scaffold can be elaborated into a more complex molecule. nih.gov In this synthesis, the chloro-substituted heterocyclic core is a key intermediate that is further functionalized to introduce the necessary components for its biological application.

The tert-butyl group at the C4 position, while generally unreactive, exerts a significant influence on the reactivity of the rest of the molecule and the properties of the final products. Its steric bulk can direct the regioselectivity of certain reactions and can also enhance the solubility of the resulting complex molecules in organic solvents, which is a practical advantage in synthesis and purification. The synthesis of novel 4-anilinoquinazolines often proceeds through the N-arylation of 4-chloroquinazoline (B184009) precursors, a strategy that is directly applicable to this compound. nih.gov

Table 2: Synthetic Transformations Utilizing this compound as a Building Block

| Reaction Type | Reagents and Conditions | Product Class |

|---|---|---|

| Suzuki Coupling | Aryl/alkyl boronic acids, Pd catalyst, base | 2-Aryl/alkyl-4-tert-butylquinazolines |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | 2-Amino-4-tert-butylquinazolines |

| Nucleophilic Aromatic Substitution | Alcohols, thiols, with base | 2-Alkoxy/thio-4-tert-butylquinazolines |

| Fused Ring System Synthesis | Bifunctional nucleophiles | Fused quinazoline heterocycles |

Role in Catalysis and Organocatalysis Research

While this compound itself is not a catalyst, its derivatives have significant potential as ligands in transition metal catalysis and as scaffolds in organocatalysis. acs.orgnih.govacs.org The quinazoline framework, with its nitrogen atoms, can act as a bidentate or monodentate ligand for a variety of transition metals, including palladium, ruthenium, and copper. mdpi.comnih.gov The electronic properties of the quinazoline ring and the steric environment around the metal center can be fine-tuned by the substituents on the ring.

The introduction of a phosphine (B1218219) group at the 2-position of this compound, for example, would generate a P,N-type ligand. Such ligands are known to be effective in a range of catalytic transformations, including asymmetric allylic alkylation. acs.org The bulky tert-butyl group at the C4 position would be expected to create a specific chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in asymmetric reactions.

In the realm of organocatalysis, the quinazoline scaffold can be incorporated into larger chiral structures to create novel catalysts. For example, the attachment of a chiral amine or a thiourea (B124793) moiety to the quinazoline ring could lead to the development of new classes of hydrogen-bond-donating or basic organocatalysts. The tert-butyl group would again play a critical role in defining the steric environment of the catalytic site.

Recent research has highlighted the use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions, where it acts as both a base and a ligand. chemrxiv.org This suggests that the tert-butyl group on the quinazoline ring could also play a role in modulating the catalytic activity in such systems.

Table 3: Potential Catalytic Applications of this compound Derivatives

| Catalyst Type | Ligand/Scaffold Design | Potential Reactions |

|---|---|---|

| Transition Metal Catalysis | P,N-ligands from 2-phosphino-4-tert-butylquinazoline | Asymmetric allylic alkylation, cross-coupling reactions |

| Organocatalysis | Chiral amines or thioureas attached to the quinazoline scaffold | Michael additions, aldol (B89426) reactions |

Exploration in Materials Science, including Organic Optoelectronic Materials

The quinazoline ring system, being an electron-deficient heterocycle, possesses intrinsic electronic properties that make it an interesting candidate for exploration in materials science, particularly in the field of organic optoelectronics. While direct applications of this compound in this area are not yet widely reported, the properties of the core structure suggest potential avenues for research.

The development of organic semiconductors often involves the use of π-conjugated systems, and the quinazoline ring can be incorporated into larger conjugated structures. The chloro substituent at the C2 position provides a convenient point for extending the π-system through cross-coupling reactions, for example, by attaching thiophene (B33073) or phenylene units. The tert-butyl group can be advantageous in this context, as it is known to enhance the solubility of organic materials, which is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. Furthermore, bulky substituents like the tert-butyl group can disrupt intermolecular π-π stacking in the solid state, which can be a strategy to tune the charge transport properties of the material.

The synthesis of a tetrapyridophenazine ligand with tert-butyl-phenyl substituents for use in Ruthenium(II) complexes demonstrates how bulky alkyl groups are strategically employed in the design of functional materials for photophysical and electrochemical applications. rsc.org Although this example does not involve a quinazoline core, the design principles are transferable.

Methodological Advancements in Heterocyclic Compound Synthesis

The reactivity of this compound has spurred the development and application of advanced synthetic methodologies for the preparation of substituted quinazolines. The C2-chloro group is a key functional handle that allows for a wide range of transformations, making this compound a valuable starting material for the synthesis of libraries of quinazoline derivatives.

Palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool for the functionalization of this compound. nih.gov The regioselective nature of these reactions allows for the controlled introduction of substituents at the C2 position. For example, in poly-chloro-substituted quinazolines, the C4 position is often the most reactive towards palladium-catalyzed coupling, but with a pre-existing substituent at C4 like the tert-butyl group, the reactivity shifts to the other chlorinated positions. This predictable reactivity is crucial for the strategic synthesis of complex molecules.

Microwave-assisted organic synthesis has also been shown to be an effective technique for accelerating the N-arylation of 4-chloroquinazolines, leading to the rapid and efficient synthesis of 4-anilinoquinazoline (B1210976) derivatives. nih.gov This methodology is directly applicable to this compound and allows for the generation of compound libraries in a time-efficient manner.

Furthermore, the synthesis of fused heterocyclic systems can be achieved by reacting this compound with bifunctional nucleophiles. For example, reaction with a molecule containing both an amine and a thiol group could lead to the formation of a thiazolo[3,2-a]quinazoline ring system. The development of such multi-component reactions and tandem cyclization strategies represents a significant methodological advancement in the synthesis of complex heterocyclic architectures from simple building blocks like this compound.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-anilinoquinazolines |

| 2-phosphino-4-tert-butylquinazoline |

| 2-aryl-4-tert-butylquinazolines |

| 2-alkyl-4-tert-butylquinazolines |

| 2-amino-4-tert-butylquinazolines |

| 2-alkoxy-4-tert-butylquinazolines |

| 2-thio-4-tert-butylquinazolines |

| Thiazolo[3,2-a]quinazoline |

| Ruthenium(II) complexes |

Future Research Directions and Perspectives for 4 Tert Butyl 2 Chloroquinazoline

Emerging Synthetic Methodologies and Retrosynthetic Analysis Strategies

Future synthetic efforts towards 4-Tert-butyl-2-chloroquinazoline and its derivatives will likely move beyond traditional methods, embracing more efficient and sustainable techniques. Emerging methodologies such as C-H bond functionalization, photocatalysis, and flow chemistry are set to redefine the synthesis of this and related quinazoline (B50416) scaffolds. nih.govsemanticscholar.org For instance, direct C-H arylation or amination of the quinazoline core could provide novel pathways that avoid multi-step sequences. mdpi.com

Retrosynthetic analysis of this compound typically involves two primary disconnections: one at the C4-tert-butyl bond and another targeting the formation of the pyrimidine (B1678525) ring.

Key Retrosynthetic Approaches:

Pyrimidine Ring Formation: Disconnecting the pyrimidine ring often leads back to a 2-aminobenzonitrile or a related anthranilic acid derivative. The tert-butyl group would be introduced at an early stage onto the benzene (B151609) ring.

Late-Stage Functionalization: A more modern approach would involve synthesizing the core 2-chloroquinazoline and then introducing the tert-butyl group at the C4 position. However, the reactivity of the C4 position often favors nucleophilic substitution, making the direct introduction of a tert-butyl group challenging.

Future strategies will likely focus on novel catalytic systems that can achieve late-stage C-H functionalization, allowing for the direct installation of the tert-butyl group onto a pre-formed quinazoline ring, thereby offering a more convergent and flexible synthetic route.

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Description | Advantages | Potential Challenges for this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times. | Rapid synthesis, improved yields, suitable for high-throughput chemistry. | Optimization of conditions to manage steric hindrance from the tert-butyl group. |

| Metal-Catalyzed Cross-Coupling | Employs catalysts (e.g., Palladium, Copper) to form C-C and C-N bonds. nih.gov | High efficiency, broad substrate scope for derivatization at the 2-position. | Catalyst poisoning or deactivation; ensuring selectivity. |

| C-H Functionalization | Directly converts C-H bonds into new functional groups. mdpi.com | Atom economy, reduces pre-functionalization steps. | Regioselectivity on the quinazoline core can be difficult to control. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, precise control over reaction parameters, scalability. researchgate.net | Initial setup costs and optimization for specific solid-phase reagents. |

Discovery of Novel Reactivity Pathways and Transformations

The 2-chloro substituent makes this compound a versatile building block for further chemical modification. wikipedia.org The primary reactivity pathway is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a wide range of nucleophiles (amines, alcohols, thiols) to create diverse libraries of 2-substituted quinazolines. semanticscholar.org

Future research will focus on exploring less conventional reactivity, influenced by the electronic nature of the quinazoline ring and the steric hindrance of the C4 tert-butyl group. This includes:

Transition-Metal Catalyzed Cross-Coupling: Beyond simple SNAr, the C2-Cl bond is an ideal handle for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups.

C-H Activation: The quinazoline core itself has several C-H bonds that could be selectively functionalized using modern catalytic methods, opening pathways to poly-substituted derivatives that are otherwise difficult to access. mdpi.com

Photoredox Catalysis: Visible-light-mediated reactions could unlock novel transformations at the quinazoline core, proceeding under mild conditions and offering unique reactivity patterns not achievable with traditional thermal methods. nih.gov

The bulky tert-butyl group is expected to play a significant role in directing regioselectivity in these new reactions, potentially blocking certain positions and enhancing reactivity at others due to conformational constraints.

Integration of High-Throughput Experimentation and Automation in Synthesis

The synthesis of large libraries of compounds for drug discovery and materials science is often a bottleneck in research. High-throughput experimentation (HTE) and automated synthesis platforms are becoming crucial for accelerating this process. researchgate.netbeilstein-journals.org For this compound, these technologies can be leveraged to rapidly explore its chemical space.

Automated synthesis platforms can perform sequential reactions, purifications, and analyses, enabling the rapid generation of hundreds of derivatives. bohrium.comtandfonline.com For example, an automated system could take a single batch of this compound and react it with a 96-well plate of different amines, alcohols, or boronic acids to quickly generate a library of novel compounds for biological screening.

Flow chemistry is another key area of automation. researchgate.net A continuous flow process for the synthesis of the core this compound structure could be developed, followed by in-line functionalization and purification, allowing for the efficient and scalable production of derivatives. This approach not only increases throughput but also improves safety and reproducibility. beilstein-journals.org

Advanced Computational Predictions for Compound Design and Reactivity

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. researchgate.net For this compound, in silico methods can be applied in several key areas:

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives. mdpi.comnih.govnih.gov By analyzing a set of known active quinazoline compounds, these models can identify key structural features required for activity. Molecular docking simulations can then be used to predict how newly designed derivatives of this compound will bind to specific biological targets, such as protein kinases. mdpi.comijpsr.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. nih.gov This allows researchers to prioritize the synthesis of compounds with favorable drug-like properties and avoid those likely to fail in later stages of development.

Reactivity Prediction: Density Functional Theory (DFT) and other quantum mechanical calculations can be used to model reaction mechanisms and predict the outcome of unknown transformations. ingentaconnect.com For example, DFT could be used to predict the regioselectivity of a C-H functionalization reaction on the this compound core or to understand the electronic effects of different substituents on its reactivity.

Table 2: Application of Computational Tools in Quinazoline Research

| Computational Technique | Application | Predicted Outcome for this compound Derivatives |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Identification of potential protein kinase inhibitors; optimization of substituents for enhanced binding. mdpi.comijpsr.com |

| QSAR | Correlates chemical structure with biological activity. | Design of new analogs with improved potency based on statistical models. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of a molecule-receptor complex over time. | Assessment of binding stability and conformational changes upon ligand binding. ijpsr.com |

| DFT Calculations | Models electronic structure and predicts reactivity. | Prediction of reaction pathways, transition states, and regioselectivity for novel transformations. ingentaconnect.com |

Potential for Applications in Supramolecular Chemistry and Nanotechnology

While the primary focus for quinazoline derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in supramolecular chemistry and nanotechnology. mdpi.com

Supramolecular Chemistry: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors or coordinate with metal ions. This allows derivatives of this compound to be used as building blocks (tectons) for the construction of larger, self-assembled supramolecular structures like molecular cages, polymers, or sensors. beilstein-journals.org The planar, aromatic nature of the quinazoline core can facilitate π-π stacking interactions, further guiding the self-assembly process.

Nanotechnology and Materials Science: Functionalized quinazolines have shown promise as materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org By attaching chromophoric or electron-donating/withdrawing groups to the this compound core (via substitution at the 2-position), new materials with tailored photophysical properties could be developed. bohrium.com Furthermore, the synthesis of quinazolines can be catalyzed by nanoparticles, and the quinazoline moiety itself can be used to functionalize nanomaterials, creating hybrid materials with novel catalytic or electronic properties. tandfonline.com

The future in this area will involve designing and synthesizing derivatives of this compound specifically for these applications, for example, by introducing polymerizable groups, ligands for metal coordination, or moieties that enhance fluorescence.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Tert-butyl-2-chloroquinazoline with high yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of quinazoline precursors followed by tert-butyl group introduction. Key steps include:

- Using protecting groups (e.g., Boc) to prevent side reactions during substitution .

- Optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize decomposition .

- Purification via column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify tert-butyl and chlorine substituents via characteristic shifts (e.g., tert-butyl at δ ~1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHClN) and fragmentation patterns .

- IR Spectroscopy : Detects C-Cl stretches (~550–850 cm) and quinazoline ring vibrations .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis .

- Avoid prolonged exposure to light or moisture, which can degrade the chloro-quinazoline core .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare derivatives with varying substituents (e.g., replacing tert-butyl with methyl or phenyl groups) to isolate structural contributions .

- Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) to validate activity across multiple models .

- Meta-Analysis : Cross-reference published datasets to identify confounding variables (e.g., solvent effects, assay protocols) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) to assess steric effects from the tert-butyl group .

- Molecular Docking : Predict binding affinities for drug design applications by modeling interactions with target proteins .

Q. What experimental designs optimize regioselectivity in functionalizing the quinazoline core?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., amides) to control substitution at C-2 or C-4 positions .

- Protecting Group Strategies : Temporarily block reactive sites (e.g., NH groups) to direct functionalization .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.